molecular formula C7H4ClF4N B1395242 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227507-89-2

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1395242
CAS No.: 1227507-89-2
M. Wt: 213.56 g/mol
InChI Key: GLTKJPFDFOJNRC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, which are involved in cell signaling pathways. Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with increased oxidative stress and inflammation in animal models. Additionally, toxic effects, such as liver and kidney damage, have been observed at very high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of fluorine and chlorine atoms in the structure of this compound can influence its metabolic stability and the formation of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl, fluoro, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or iron(III) chloride to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, each with distinct chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloromethyl and fluoro groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various functionalized compounds .

Properties

IUPAC Name

2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKJPFDFOJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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